Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

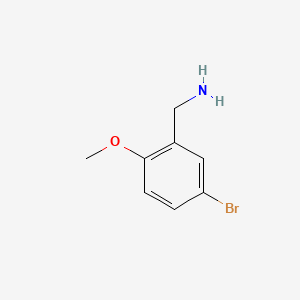

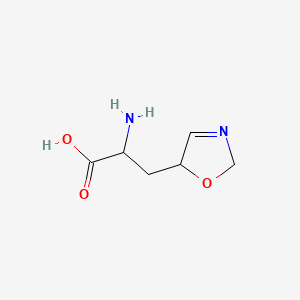

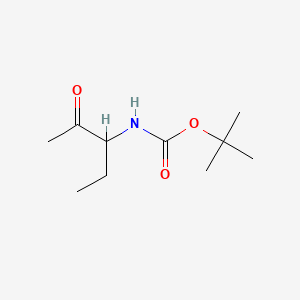

This peptide is an internally quenched fluorogenic peptide substrate containing anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher). The sequence Abz-RVKRGLAY (NO₂)E is based on the sequence of hemagglutinin .

Molecular Structure Analysis

The molecular weight of the peptide is 1241.37 and its sum formula is C₅₄H₈₄N₁₈O₁₆ . The peptide contains anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher) .

Chemical Reactions Analysis

The FRET substrate is efficiently cleaved by furin, a subtilisin-like eukaryotic serine endoprotease . Its kcat/Km value is over 2000-fold higher than that of the commonly used substrate Boc-Arg-Val-Arg-Arg-AMC .

Physical And Chemical Properties Analysis

The peptide is available in the salt form of Trifluoroacetate . It should be stored at temperatures below -15°C .

Aplicaciones Científicas De Investigación

Furin Substrate

The sequence of this compound is based on the sequence of hemagglutinin . It is efficiently cleaved by furin, a subtilisin-like eukaryotic serine endoprotease . The Km value for this reaction is 3.8 µM and the kcat is 29.3 s-¹, giving a kcat/Km value of 7’710’000 M-¹s-¹ . This value is over 2000-fold higher than that of the commonly used substrate Boc-Arg-Val-Arg-Arg-AMC .

Yapsin 1 Substrate

This compound is also a substrate for the basic residue-specific yeast aspartyl protease yapsin 1 . Yapsin 1 is an important enzyme in yeast biology, and this compound can be used to study its activity and function.

Fluorescence Resonance Energy Transfer (FRET) Studies

The compound contains anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor . This makes it suitable for use in FRET studies, which are a powerful tool in biological research for studying molecular interactions.

Protease Activity Studies

Given its susceptibility to cleavage by specific proteases like furin and yapsin 1 , this compound can be used in protease activity studies. It can help in understanding the specificity and kinetics of these enzymes.

Drug Discovery and Development

The compound’s interaction with specific enzymes like furin and yapsin 1 can be leveraged in drug discovery and development. By studying how these enzymes interact with the compound, researchers can design drugs that modulate the activity of these enzymes.

Biochemical Assays

The compound’s fluorescent properties can be used in biochemical assays . For example, it can be used to monitor the activity of enzymes like furin and yapsin 1 in real-time.

Mecanismo De Acción

Target of Action

The primary targets of Abz-Arg-Val-Lys-Arg-Gly-Leu-Ala-m-nitro-Tyr-Asp-OH are furin, a subtilisin-like eukaryotic serine endoprotease, and yapsin 1, a basic residue-specific yeast aspartyl protease . These enzymes play crucial roles in protein processing and maturation.

Mode of Action

This compound is an internally quenched fluorogenic peptide substrate containing anthranilic acid as a fluorescent donor and m-nitro-tyrosine as an acceptor (quencher). It interacts with its targets by binding to the active sites of the enzymes. The sequence of this compound is based on the sequence of hemagglutinin .

Biochemical Pathways

The compound is efficiently cleaved by furin and yapsin 1 . This cleavage event can trigger downstream effects in various biochemical pathways, including protein synthesis and processing. Substrates with charged P1 residues are efficiently hydrolyzed by serine carboxypeptidases when S3-P1 interactions are facilitated .

Pharmacokinetics

Its molecular weight of 124137 g/mol suggests that it may have unique pharmacokinetic characteristics.

Result of Action

The cleavage of this compound by furin and yapsin 1 can lead to changes in cellular processes. For instance, it has been shown to inhibit the influenza virus by binding to the receptor binding domain of the hemagglutinin protein . It also binds to activated carboxy terminal sites on proteins, which are involved in many cellular processes such as cell growth and apoptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(4-hydroxy-3-nitrophenyl)propanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N18O16.C2HF3O2/c1-27(2)22-36(49(82)64-29(5)44(77)69-37(50(83)70-38(52(85)86)25-42(75)76)23-30-17-18-40(73)39(24-30)72(87)88)65-41(74)26-63-46(79)33(15-10-20-61-53(57)58)67-47(80)34(14-8-9-19-55)68-51(84)43(28(3)4)71-48(81)35(16-11-21-62-54(59)60)66-45(78)31-12-6-7-13-32(31)56;3-2(4,5)1(6)7/h6-7,12-13,17-18,24,27-29,33-38,43,73H,8-11,14-16,19-23,25-26,55-56H2,1-5H3,(H,63,79)(H,64,82)(H,65,74)(H,66,78)(H,67,80)(H,68,84)(H,69,77)(H,70,83)(H,71,81)(H,75,76)(H,85,86)(H4,57,58,61)(H4,59,60,62);(H,6,7)/t29-,33-,34-,35-,36-,37-,38-,43-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYLPYLYCGEZDO-CDIRBOSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C2=CC=CC=C2N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H85F3N18O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,4-d]pyridazine, 6-acetyl-2,3,4,6-tetrahydro- (9CI)](/img/no-structure.png)

![(6R,7S)-7-amino-3-hydroxy-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B575038.png)